Cas no 1018269-27-6 (N-ethyl-4-(1-piperazinyl)-Benzamide)
1018269-27-6 structure
Product Name:N-ethyl-4-(1-piperazinyl)-Benzamide
CAS-nummer:1018269-27-6
MF:C13H19N3O
MW:233.309462785721
CID:1096465
PubChem ID:28749590
Update Time:2025-04-20
N-ethyl-4-(1-piperazinyl)-Benzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-ethyl-4-(1-piperazinyl)-Benzamide
- A1-02913
- SCHEMBL531982
- N-Ethyl-4-piperazin-1-yl-benzamide
- AKOS015917603
- N-ethyl-4-piperazin-1-ylbenzamide
- 1018269-27-6
- N-ethyl-4-(piperazin-1-yl)benzamide
- ROBGHJAAQLONAV-UHFFFAOYSA-N
-
- Inchi: 1S/C13H19N3O/c1-2-15-13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17)
- InChI-sleutel: ROBGHJAAQLONAV-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC(=CC=1)N1CCNCC1)NCC
Berekende eigenschappen
- Exacte massa: 233.152812g/mol
- Monoisotopische massa: 233.152812g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 243
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 233.31g/mol
- XLogP3: 0.8
- Topologisch pooloppervlak: 44.4Ų
N-ethyl-4-(1-piperazinyl)-Benzamide Gerelateerde literatuur
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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